molecular formula C11H13FO3 B2956552 Ethyl 2-(2-fluorophenoxy)propanoate CAS No. 544470-44-2

Ethyl 2-(2-fluorophenoxy)propanoate

Cat. No.: B2956552
CAS No.: 544470-44-2
M. Wt: 212.22
InChI Key: APSOLVJFFLPJAW-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluorophenoxy)propanoate (CAS 544470-44-2) is a chemical compound with the molecular formula C11H13FO3 and a molecular weight of 212.22 g/mol . This ester serves as a crucial synthetic intermediate in medicinal chemistry research, particularly in the development of novel anti-virulence therapies. Scientific studies highlight its role as a precursor in the synthesis of phenoxyacetamide-based compounds, which are investigated as potent inhibitors of the Type III Secretion System (T3SS) in Pseudomonas aeruginosa . Inhibiting T3SS, a key virulence factor, offers a promising approach to combat antibiotic-resistant bacterial infections by disarming the pathogen without affecting bacterial growth . The related carboxylic acid, 2-(2-fluorophenoxy)propanoic acid (CAS 17088-71-0), is a common hydrolysis product and synthetic derivative . As a supplier, we provide this high-purity compound exclusively for research purposes in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers can utilize this building block to explore new strategies in overcoming bacterial pathogenesis and multidrug resistance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2-fluorophenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO3/c1-3-14-11(13)8(2)15-10-7-5-4-6-9(10)12/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSOLVJFFLPJAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational Chemistry and Theoretical Studies on Ethyl 2 2 Fluorophenoxy Propanoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its chemical properties and reactivity. Methods like Density Functional Theory (DFT) are commonly employed to model the electronic structure of organic molecules with a high degree of accuracy. nrel.govrsc.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing the electronic behavior of a molecule. The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas susceptible to electrophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For Ethyl 2-(2-fluorophenoxy)propanoate, DFT calculations would likely be used to determine these orbital energies. Based on studies of similar aromatic esters and phenoxypropanoic acids, one could anticipate the HOMO to be localized primarily on the electron-rich fluorophenoxy ring, while the LUMO may be distributed over the propanoate ester moiety. researchgate.netwho.int

Illustrative Data Table: Calculated Electronic Properties

ParameterHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.2 eVIndicates electron-accepting ability
HOMO-LUMO Gap5.3 eVSuggests high kinetic stability

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules as determined by DFT calculations.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map illustrates regions of negative electrostatic potential, which are susceptible to electrophilic attack, and regions of positive potential, which are prone to nucleophilic attack.

For this compound, an MEP analysis would likely show negative potential (typically colored red or yellow) around the oxygen atoms of the ether and carbonyl groups, as well as the fluorine atom, due to their high electronegativity. These regions would be the most probable sites for interaction with electrophiles. Conversely, positive potential (typically colored blue) would be expected around the hydrogen atoms. Such an analysis is crucial for understanding intermolecular interactions and potential binding modes with biological targets. researchgate.net

Fukui functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. These functions are derived from the change in electron density as an electron is added or removed. They help to identify the most electrophilic and nucleophilic sites with greater precision than MEP analysis alone. For this compound, the calculation of Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions, offering a detailed map of its local reactivity.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure and flexibility of a molecule are critical to its function and interactions. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and the energy barriers between them.

Ab initio and DFT methods are widely used to perform systematic searches for the most stable conformers of a molecule. orientjchem.org For this compound, a key area of conformational flexibility lies in the rotation around the ether linkage and the bonds of the propanoate side chain. A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, would reveal the low-energy conformers. Studies on related phenoxyacetic acids have shown that both synclinal and antiperiplanar conformations can be energetically favorable, and similar findings would be expected for the ethyl ester derivative. researchgate.net

Illustrative Data Table: Relative Energies of Hypothetical Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
A (Global Minimum)180° (antiperiplanar)0.00
B60° (synclinal)1.5
C-60° (synclinal)1.5

Note: The values in this table are for illustrative purposes to demonstrate the expected output of a conformational analysis.

While DFT calculations provide information on static, minimum-energy structures, molecular dynamics (MD) simulations offer a dynamic picture of a molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals the accessible conformations and the transitions between them under specific conditions (e.g., in a solvent at a particular temperature).

An MD simulation of this compound would allow for the exploration of its conformational landscape, providing insights into its flexibility and the relative populations of different conformers in solution. This dynamic perspective is particularly important for understanding how the molecule might adapt its shape to fit into a binding site of a biological macromolecule.

Reaction Mechanism Elucidation via Computational Methods

Computational methods are instrumental in mapping the intricate details of chemical reactions. For this compound, understanding its synthesis, often a variation of the Williamson ether synthesis, benefits greatly from theoretical modeling. rsc.orgscienceinfo.com This involves the reaction of a phenoxide with an alkyl halide. scienceinfo.com

The synthesis of ethers like this compound can proceed through different pathways, notably O-alkylation (leading to the desired ether) and C-alkylation (leading to a byproduct). rsc.org Computational chemistry, particularly quantum mechanical (QM) calculations, allows for the detailed study of these competing reaction pathways. rsc.orgresearchgate.net

By employing methods like Density Functional Theory (DFT), researchers can model the potential energy surface of the reaction. This involves locating and characterizing the transition state (TS) for each possible pathway. The transition state is the highest energy point along the reaction coordinate, representing the bottleneck of the reaction. The calculated energy barrier (the difference in energy between the reactants and the transition state) provides crucial information about the reaction kinetics. researchgate.net

For the Williamson ether synthesis, QM calculations can highlight the structural differences between the transition states for O-alkylation versus C-alkylation. rsc.orgresearchgate.net These calculations can elucidate how factors like the electronic nature of the reactants and the steric environment influence which pathway is favored. For example, studies on similar systems have shown that it is possible to identify reaction networks and elucidate the transition states for the primary alkylation pathways, providing detailed information on reaction rates and energy barriers. rsc.org

Table 1: Theoretical Reaction Barriers for a Model Williamson Ether Synthesis

Reaction Pathway Calculated Energy Barrier (kJ/mol)
O-Alkylation Data not available for specific compound
C-Alkylation Data not available for specific compound

This table illustrates the type of data obtained from transition state calculations. Specific values for this compound are not publicly available but would be determined through dedicated DFT studies.

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting both reaction rates and selectivity. rsc.orgresearchgate.net In the Williamson ether synthesis, for instance, the ratio of O-alkylated to C-alkylated products is highly dependent on the solvent medium. rsc.orgresearchgate.net

Explicitly modeling every solvent molecule in a simulation is computationally very expensive. wikipedia.orgchemrxiv.org Implicit solvation models offer a computationally efficient alternative by representing the solvent as a continuous medium with specific dielectric properties. wikipedia.orgustc.edu.cn This approach, also known as continuum solvation, significantly speeds up calculations while still capturing the essential effects of the solvent on the solute. wikipedia.org

Several implicit solvation models are commonly used:

Polarizable Continuum Models (PCM) : These models place the solute molecule within a cavity in the solvent continuum and calculate the electrostatic interaction between the solute and the polarized solvent. chemrxiv.orgfaccts.de

Conductor-like Screening Model (COSMO) : A variant of PCM that simplifies the calculation by treating the solvent as a conductor. chemrxiv.orgfaccts.de

Solvation Model based on Density (SMD) : A universal solvation model that is applicable to any charged or uncharged solute in any solvent or liquid medium. chemrxiv.orgfaccts.de

Generalized Born (GB) models : These are computationally faster alternatives to PCM and are widely used in molecular dynamics simulations. chemrxiv.org

These models allow chemists to simulate a reaction in different solvents and predict how the solvent will stabilize or destabilize reactants, products, and, most importantly, transition states. rsc.org This information is critical for optimizing reaction conditions to maximize the yield of the desired product, such as this compound. The models work by partitioning the solvation free energy into components like electrostatic contributions, cavitation (the energy required to create a cavity in the solvent), and dispersion interactions. chemrxiv.orgustc.edu.cn

Prediction and Validation of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is essential for their characterization and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, primarily using DFT, can accurately predict the 1H and 13C NMR chemical shifts of organic molecules. researchgate.netfrontiersin.org The process involves optimizing the molecular geometry and then calculating the nuclear shielding tensors for each atom. These theoretical shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net

Recent advancements have seen the rise of Graph Neural Networks (GNNs) and other machine learning models for predicting NMR spectra. frontiersin.orgarxiv.org These models are trained on large databases of experimental and calculated NMR data and can achieve high accuracy with significantly lower computational cost compared to traditional DFT methods. frontiersin.orgarxiv.org For example, GNN-based models have achieved mean absolute errors (MAEs) as low as 0.165 ppm for 1H and 2.05 ppm for 13C chemical shifts. arxiv.org

For this compound, a computational study would predict the chemical shifts for its unique set of protons and carbons. These predicted spectra can then be compared with experimentally obtained spectra to confirm the structure. The correlation between calculated and experimental data is generally very good, often with deviations of less than 5 ppm for 13C NMR, which is acceptable for direct comparison. researchgate.net

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Model Aromatic Compound

Atom Position Predicted 13C Shift (ppm) Experimental 13C Shift (ppm)
C1 (Aromatic) 125.4 125.8
C2 (Aromatic) 128.9 129.3
C3 (Aromatic) 115.2 115.5
C=O (Ester) 170.1 170.6

This table is illustrative. Specific data for this compound would require a dedicated computational and experimental study.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective at predicting these vibrational frequencies. researchgate.net

The computational process involves first finding the optimized, minimum-energy geometry of the molecule. Then, the second derivatives of the energy with respect to the atomic coordinates are calculated to produce a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions for each frequency). researchgate.net

These calculated frequencies help in the assignment of experimental IR and Raman spectra, where peaks can be complex and overlapping. For herbicides similar in structure to this compound, such as 2-phenoxy propionic acid, DFT calculations have been shown to accurately model their vibrational spectra. researchgate.net This allows researchers to confidently assign specific peaks in the experimental spectrum to particular bond stretches, bends, or torsions within the molecule. Raman spectroscopy, in particular, has been used to create fingerprint spectra for various pesticides, enabling their detection and differentiation. mdpi.comnih.gov

Molecular Docking and Ligand-Target Interaction Modeling (from a chemical binding perspective)

This compound belongs to the aryloxyalkanoate class of compounds, many of which are used as herbicides. google.com The herbicidal activity of these compounds arises from their ability to bind to and inhibit specific enzymes in plants. uark.eduresearchgate.net Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as an herbicide, binds to the active site of a target protein. nih.govniscpr.res.in

The docking process involves placing the ligand in various orientations and conformations within the binding site of the protein, which is treated as a rigid or flexible structure. A scoring function is then used to estimate the binding affinity for each pose, predicting the most stable binding mode. niscpr.res.in

For aryloxypropanoate herbicides, a key target is the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for fatty acid synthesis in grasses. Another target identified for related herbicides is the α-ketoglutarate-dependent dioxygenase (AAD-1) enzyme, which can degrade these herbicides. google.com

Molecular docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. niscpr.res.in For example, a docking study of a related fluorophenoxy compound into its target enzyme could show that the fluorine atom participates in favorable interactions, enhancing binding affinity. researchgate.net This understanding of ligand-target interactions from a chemical binding perspective is crucial for designing new, more effective herbicides and for understanding the molecular basis of herbicide resistance. researchgate.netyoutube.com

Chemical Reactivity and Mechanistic Investigations of Ethyl 2 2 Fluorophenoxy Propanoate

Hydrolysis and Transesterification Kinetics and Mechanism

The ester linkage in Ethyl 2-(2-fluorophenoxy)propanoate is susceptible to cleavage through hydrolysis and transesterification reactions. These processes are of fundamental importance in both synthetic applications and potential metabolic pathways.

The hydrolysis of esters, including this compound, is significantly influenced by pH. The reaction can be catalyzed by both acids and bases. viu.caucl.ac.be Under acidic conditions (specific acid catalysis), the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. ucl.ac.bechemguide.co.uk In neutral to basic conditions, the hydrolysis rate is influenced by both a neutral (water-mediated) reaction and, more significantly, by base-catalyzed hydrolysis (specific base catalysis) where the hydroxide (B78521) ion acts as a potent nucleophile. viu.castudymind.co.uk

k_obs = k_A[H⁺] + k_N + k_B[OH⁻]

Where:

k_A is the second-order rate constant for acid-catalyzed hydrolysis.

k_N is the pseudo-first-order rate constant for neutral hydrolysis.

k_B is the second-order rate constant for base-catalyzed hydrolysis.

A typical pH-rate profile for an ester shows a 'U' or 'V' shape, with the rate of hydrolysis being slowest at a certain pH and increasing at both lower and higher pH values. viu.caucl.ac.be For most esters, the base-catalyzed portion of the reaction becomes dominant at pH values above 4-5. The rate of hydrolysis in alkaline conditions is generally much faster than in acidic or neutral conditions due to the higher nucleophilicity of the hydroxide ion compared to water. studymind.co.uk The reaction in alkaline media is also irreversible because the resulting carboxylate anion is resistant to further nucleophilic attack. studymind.co.uk

Table 1: Representative pH-Dependence of Hydrolysis Rate Constants for a Generic Ethyl Ester at 25°C

pHPredominant MechanismRepresentative Pseudo-First-Order Rate Constant (k_obs, s⁻¹)
2Acid-Catalyzed1 x 10⁻⁶
4Minimal5 x 10⁻⁸
7Neutral & Base-Catalyzed1 x 10⁻⁷
10Base-Catalyzed1 x 10⁻⁴
12Base-Catalyzed1 x 10⁻²

Note: The values in this table are illustrative for a typical ethyl ester and are not specific experimental data for this compound. The actual rates would be influenced by the electronic effects of the 2-fluorophenoxy group.

The solvent environment plays a crucial role in the kinetics and mechanism of ester hydrolysis and transesterification. ias.ac.inajrconline.org In aqueous-organic solvent mixtures, the rate of alkaline hydrolysis of esters often decreases as the proportion of the organic co-solvent (e.g., ethanol (B145695), acetone, DMSO) increases. ias.ac.inajrconline.orgresearchgate.net This is often attributed to a decrease in the dielectric constant of the medium and changes in the solvation of the reactants and the transition state. ias.ac.inajrconline.org

The transition state of base-catalyzed ester hydrolysis is an anion with a dispersed charge. Polar, protic solvents like water are effective at stabilizing this transition state through hydrogen bonding, thus accelerating the reaction. A decrease in the water content of the solvent mixture can lead to a less stabilized transition state and consequently a slower reaction rate. ias.ac.inajrconline.org

Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also subject to solvent effects and is typically catalyzed by an acid or a base. libretexts.orgpsiberg.com The reaction is an equilibrium process, and the position of the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. libretexts.org The mechanism, particularly under acid catalysis, is analogous to that of Fischer esterification and acid-catalyzed hydrolysis. chegg.com

Table 2: Illustrative Solvent Effects on the Relative Rate of Alkaline Hydrolysis of an Ethyl Ester

Solvent System (v/v)Dielectric Constant (approx.)Relative Rate Constant
100% Water801.00
70% Water / 30% Ethanol650.65
50% Water / 50% Ethanol550.30
30% Water / 70% Acetone450.15

Note: This table presents a general trend. The magnitude of the solvent effect can vary depending on the specific ester and organic co-solvent.

Reactions Involving the Fluoroaryl Moiety

The 2-fluorophenoxy group of this compound is an aromatic system that can undergo electrophilic substitution and metalation reactions. The regiochemical outcome of these reactions is directed by the combined electronic effects of the fluorine atom and the ether linkage.

The ether oxygen and the fluorine atom on the aromatic ring are both ortho, para-directing groups in electrophilic aromatic substitution (EAS). wikipedia.orgijrar.orgminia.edu.eg The ether group is generally considered a moderately to strongly activating group due to the +M (mesomeric or resonance) effect of the oxygen lone pairs, which outweighs its -I (inductive) electron-withdrawing effect. lkouniv.ac.in Fluorine is an interesting case; it is an ortho, para-director due to its +M effect, but it is also a deactivating group because its strong -I effect dominates. wikipedia.orgijrar.org

In the case of the 2-fluorophenoxy group, the incoming electrophile would be directed to the positions ortho and para to the activating ether linkage. The fluorine atom at position 2 will also influence the regioselectivity. The positions available for substitution are C4, C5, and C6. The directing effects are as follows:

Ether group (at C1): Directs ortho (C2, C6) and para (C4).

Fluorine group (at C2): Directs ortho (C1, C3) and para (C5).

Considering the combined effects, the most likely positions for electrophilic attack are C4 and C6, which are para and ortho to the strongly activating ether group, respectively. The C6 position is ortho to both the ether and meta to the fluorine, while the C4 position is para to the ether and also meta to the fluorine. Steric hindrance from the adjacent propanoate side chain might disfavor substitution at the C6 position to some extent. Nitration of substituted fluoroanisoles has been studied, and the product distribution depends on the reaction conditions and the other substituents present. rsc.org

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Fluorophenoxy Systems

Electrophilic ReagentExpected Major Product(s)Rationale
HNO₃/H₂SO₄ (Nitration)4-Nitro and 6-Nitro derivativesEther is a strong o,p-director.
Br₂/FeBr₃ (Bromination)4-Bromo and 6-Bromo derivativesEther is a strong o,p-director.
Acyl Chloride/AlCl₃ (Friedel-Crafts Acylation)Primarily 4-Acyl derivativeSteric hindrance may significantly disfavor the C6 position.

Directed ortho metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting aryllithium species can then be quenched with various electrophiles. wikipedia.orguwindsor.ca

The ether oxygen in the 2-fluorophenoxy group can act as a DMG, directing lithiation to an adjacent ortho position. wikipedia.org In this compound, the ether oxygen is at position 1. The potential sites for ortho-lithiation are C2 and C6. However, the C2 position is already substituted with a fluorine atom. Therefore, the ether group would direct lithiation to the C6 position. The fluorine atom itself is considered a moderate DMG. organic-chemistry.org

The general scheme for DoM of a phenoxy ether involves the coordination of the lithium atom of the organolithium base (e.g., n-butyllithium) to the ether oxygen, which positions the base for abstraction of the proton at the C6 position.

Reactions at the Ester Carbonyl Group

The ester carbonyl group in this compound is an electrophilic center that can react with a variety of nucleophiles. These reactions typically proceed through a nucleophilic acyl substitution mechanism. libretexts.orgmasterorganicchemistry.com

Common transformations of the ester group include:

Reduction: Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgopenstax.org This reaction would convert the ethyl propanoate moiety to 2-(2-fluorophenoxy)-1-propanol. The use of a less reactive reducing agent, such as diisobutylaluminum hydride (DIBAL-H), can allow for the partial reduction of the ester to an aldehyde at low temperatures. libretexts.org

Grignard Reaction: Reaction with two equivalents of a Grignard reagent (R-MgX) leads to the formation of a tertiary alcohol. libretexts.orgopenstax.org The first equivalent of the Grignard reagent adds to the carbonyl group, and after the elimination of the ethoxide, a ketone intermediate is formed. This ketone then reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.

Aminolysis/Amidation: Esters can react with ammonia (B1221849) or primary/secondary amines to form amides. This reaction is generally slower than hydrolysis and often requires heating.

Table 4: Summary of Reactions at the Ester Carbonyl Group

ReagentProduct TypeGeneral Reaction
1. LiAlH₄2. H₃O⁺Primary AlcoholEster → Primary Alcohol + Ethanol
1. DIBAL-H (1 equiv, -78°C)2. H₂OAldehydeEster → Aldehyde + Ethanol
1. R-MgX (2 equiv)2. H₃O⁺Tertiary AlcoholEster → Tertiary Alcohol + Ethanol
R'₂NH, ΔAmideEster → Amide + Ethanol

Nucleophilic Acyl Substitution Reactions with Various Nucleophiles

The ester functional group in this compound is susceptible to nucleophilic acyl substitution. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the displacement of the ethoxy group. The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the new product and the leaving group, ethanol.

Common nucleophiles that can react with this compound include hydroxides, alkoxides, and amines. For instance, reaction with a strong base like sodium hydroxide would lead to saponification, yielding 2-(2-fluorophenoxy)propanoic acid and ethanol. Transesterification can occur in the presence of another alcohol and a catalyst, resulting in a different ester.

The reactivity of the ester can be influenced by the electronic properties of the 2-fluorophenoxy group. The fluorine atom, being electron-withdrawing, can slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing the rate of nucleophilic attack compared to an unsubstituted phenoxypropanoate.

A study on related compounds, specifically the kinetic resolution of racemic 2-aryloxypropanoic acids, demonstrates the preparation of various esters through asymmetric esterification. clockss.org This process involves the reaction of the carboxylic acid with an alcohol in the presence of an activating agent and a chiral catalyst, highlighting the feasibility of forming ester derivatives from the corresponding carboxylic acid. clockss.org

Nucleophile Product Reaction Type
Hydroxide (e.g., NaOH)2-(2-fluorophenoxy)propanoic acidSaponification
Alkoxide (e.g., CH₃O⁻)Mthis compoundTransesterification
Ammonia (NH₃)2-(2-fluorophenoxy)propanamideAmmonolysis
Primary/Secondary Amine (RNH₂/R₂NH)N-substituted 2-(2-fluorophenoxy)propanamideAmidation

Chemoselective Reduction Reactions of the Ester

The chemoselective reduction of the ester group in this compound to an alcohol, while preserving the aromatic ring and the ether linkage, can be achieved using specific reducing agents. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would readily reduce the ester to 2-(2-fluorophenoxy)propan-1-ol.

However, for more selective transformations, milder reducing agents are often preferred. For example, diisobutylaluminium hydride (DIBAL-H) can be used to reduce the ester to the corresponding aldehyde, 2-(2-fluorophenoxy)propanal, especially at low temperatures. Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters but can be used in the presence of certain additives or under specific conditions.

The presence of the fluorine atom on the aromatic ring is unlikely to interfere with the reduction of the ester group under standard conditions. The C-F bond is generally stable to these reducing agents.

Reducing Agent Product Notes
Lithium aluminum hydride (LiAlH₄)2-(2-fluorophenoxy)propan-1-olStrong, non-selective reducing agent.
Diisobutylaluminium hydride (DIBAL-H)2-(2-fluorophenoxy)propanalCan be selective for aldehyde formation at low temperatures.
Sodium borohydride (NaBH₄)No reaction (typically)Generally unreactive towards esters under standard conditions.

Chiral Purity and Racemization Studies in Solution

This compound possesses a chiral center at the second carbon of the propanoate chain. Therefore, it can exist as two enantiomers, (R)- and (S)-Ethyl 2-(2-fluorophenoxy)propanoate. The biological activity of many aryloxypropanoates is often enantiomer-specific, making the study of chiral purity and racemization crucial. clockss.org For instance, only the (R)-(+)-enantiomer of the herbicide Mecoprop® exhibits herbicidal activity. clockss.org

Racemization, the process of converting an enantiomerically pure or enriched sample into a mixture containing equal amounts of both enantiomers, can occur under certain conditions. For esters like this compound, racemization at the α-carbon can be facilitated by the presence of a base. The base can abstract the acidic α-proton, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a loss of stereochemical information.

A study focused on the kinetic resolution of racemic 2-aryloxypropanoic acids, including a derivative of 2-(2-fluorophenoxy)propanoic acid, highlights the importance of maintaining optical purity during chemical transformations. clockss.org The study successfully produced an optically active ester, Di(1-naphthyl)methyl (S)-2-(2-fluorophenoxy)propanoate, with 86% enantiomeric excess, indicating that under the specific reaction conditions, racemization was not a significant issue. clockss.org However, the potential for racemization, especially during the 2-substitution step in the synthesis of chiral 2-aryloxypropanoic acids, is a recognized challenge. clockss.org

The stability of the chiral center in this compound in solution would depend on factors such as the solvent, pH, and temperature. Non-polar solvents and neutral or acidic conditions would generally disfavor racemization. Conversely, polar protic solvents and basic conditions could increase the rate of racemization.

Photochemical and Electrochemical Reactivity of the Compound

The photochemical reactivity of this compound would primarily involve the aromatic ring. Aromatic compounds can undergo various photochemical reactions upon absorption of ultraviolet light, such as photosubstitution or ring-opening reactions. The presence of the fluorine atom and the ether linkage could influence the excited state properties and subsequent reaction pathways. While no specific studies on the photochemical reactivity of this compound were found, research on related phenoxy-substituted compounds, such as phthalocyanines, indicates that the phenoxy group can influence their photophysical properties. researchgate.net

The electrochemical reactivity of this compound would involve oxidation or reduction at an electrode surface. The phenoxy group could be susceptible to oxidation, potentially forming radical cations that could undergo further reactions. The ester group is generally difficult to reduce electrochemically. The fluorine atom, being electron-withdrawing, would make the aromatic ring more difficult to oxidize compared to an unsubstituted benzene (B151609) ring. Specific studies on the electrochemical behavior of this compound are not available in the provided search results.

Synthesis and Characterization of Derivatives and Analogues of Ethyl 2 2 Fluorophenoxy Propanoate

Modification of the Ester Moiety for Analogous Structures

The ester group in ethyl 2-(2-fluorophenoxy)propanoate is a primary site for chemical transformation, allowing for the synthesis of a diverse range of analogues with modified polarities and hydrogen-bonding capabilities.

Synthesis of Amides and Hydroxamic Acids from the Ester

The conversion of the ethyl ester to amides and hydroxamic acids is a key strategy for creating analogues. This transformation typically begins with the hydrolysis (saponification) of the parent ester to its corresponding carboxylic acid, 2-(2-fluorophenoxy)propanoic acid. This acid serves as a crucial intermediate for subsequent coupling reactions. nih.gov

Amide Synthesis: The synthesis of amides is achieved by coupling 2-(2-fluorophenoxy)propanoic acid with a primary or secondary amine. This reaction is facilitated by a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU), to activate the carboxylic acid. ajchem-a.com This method allows for the introduction of a wide variety of substituents, depending on the chosen amine. For instance, coupling with piperonylamine (B131076) has been used to generate related phenoxyalkanoic acid amides. nih.gov

Hydroxamic Acid Synthesis: Hydroxamic acids are synthesized by reacting the carboxylic acid intermediate with hydroxylamine (B1172632) or one of its protected forms, like O-benzylhydroxylamine. researchgate.net Coupling reagents are also employed in this process to facilitate the formation of the hydroxamate functional group. researchgate.netorganic-chemistry.org The reaction of esters directly with hydroxylamine under basic conditions, sometimes enhanced by microwave activation, provides an alternative route. organic-chemistry.org These compounds are of significant interest due to their metal-chelating properties. researchgate.net

Table 1: Examples of Amide and Hydroxamic Acid Derivatives
Derivative TypeReactantGeneral StructureSignificance
AmidePrimary/Secondary Amine (R¹R²NH)Amide StructureIntroduces diverse functional groups, modulating biological and physical properties. nih.govajchem-a.com
Hydroxamic AcidHydroxylamine (NH₂OH)Hydroxamic Acid StructureActs as a potent metal-chelating group, a key pharmacophore in various inhibitors. researchgate.netucl.ac.uk

Decarboxylation Pathways and Ester Cleavage Products

Ester Cleavage: The most common transformation of the ester moiety is its cleavage through saponification—hydrolysis under basic conditions (e.g., using sodium hydroxide). This reaction yields the sodium salt of 2-(2-fluorophenoxy)propanoic acid, which upon acidic workup gives the free carboxylic acid. This hydrolysis is a fundamental step for many derivatization procedures. nih.gov In studies of related aryloxyphenoxypropanoate (AOPP) herbicides, cleavage of the ester bond is often the initial step in their transformation pathways.

Decarboxylation: The decarboxylation of 2-(2-fluorophenoxy)propanoic acid, the product of ester cleavage, is not a spontaneous process. Arylpropionic acids are generally stable, and forcing conditions such as high temperatures would be required to induce the loss of carbon dioxide. Such a reaction would lead to the formation of 1-fluoro-2-ethoxybenzene. While not a common pathway for this specific compound, decarboxylation is a known reaction for other carboxylic acids under specific thermal or catalytic conditions.

Derivatization of the Phenyl Ring Through Functional Group Transformations

The aromatic ring of this compound provides another locus for structural modification through various substitution and coupling reactions.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Derivatives

Electrophilic Aromatic Substitution (EAS): The phenyl ring can undergo electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. libretexts.org The regiochemical outcome of these substitutions is directed by the existing substituents: the fluorine atom and the -O-CH(CH₃)COOEt group. The ether oxygen is a strong activating group and, along with the fluorine atom (a deactivating but ortho-, para-directing halogen), directs incoming electrophiles primarily to the positions ortho and para to the ether linkage. masterorganicchemistry.comlibretexts.org The fluorine at the C2 position and the bulky ether group at C1 create steric hindrance that influences the distribution of isomers. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution on the phenyl ring of this compound is generally difficult because the ring is not sufficiently electron-deficient. libretexts.org For SNAr to occur, the aromatic ring typically requires strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to a good leaving group (like a halogen). libretexts.orgyoutube.com Therefore, to make the phenyl ring susceptible to nucleophilic attack, it would first need to be derivatized, for instance, by nitration. In polyfluoroarene systems, SNAr reactions are more feasible and provide a metal-free method for substitution. mdpi.com

Table 2: Potential Aromatic Substitution Reactions
Reaction TypeReagentExpected Product PositionControlling Factors
Electrophilic (e.g., Nitration)HNO₃/H₂SO₄Para to ether linkage (C4) and Ortho (C6)The ether group is a strong o,p-director; fluorine is a weak o,p-director. libretexts.orgmasterorganicchemistry.com
Nucleophilic (on a nitro-derivative)Nucleophile (e.g., RO⁻, R₂NH)Ortho/Para to nitro groupRequires a pre-installed strong electron-withdrawing group to activate the ring. libretexts.orgmdpi.com

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) on Halogenated Analogues

To utilize powerful cross-coupling methodologies, halogenated analogues of this compound must first be synthesized, for example, through electrophilic halogenation (bromination or iodination) of the phenyl ring. These halogenated derivatives serve as substrates for palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. nrochemistry.com

Suzuki Coupling: This reaction pairs the halogenated analogue with an organoboron reagent (e.g., a phenylboronic acid) to form a C-C bond, yielding a biaryl structure. It is a versatile method for creating complex molecular architectures from simple precursors. nrochemistry.commdpi.com

Sonogashira Coupling: This reaction couples the halogenated derivative with a terminal alkyne, creating a C(sp²)-C(sp) bond and introducing an alkynyl substituent onto the aromatic ring. nrochemistry.comgold-chemistry.orgnih.gov The reaction is typically catalyzed by palladium complexes with a copper co-catalyst. gold-chemistry.orgrsc.org

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halogenated analogue with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It has become a fundamental tool for synthesizing aryl amines and is noted for its broad substrate scope and functional group tolerance. rug.nlresearchgate.net

Table 3: Cross-Coupling Reactions on a Halogenated Analogue (Ar-X)
Reaction NameCoupling PartnerBond FormedCatalyst System (Typical)
Suzuki CouplingR-B(OH)₂Ar-R (C-C)Pd(0) catalyst, Base
Sonogashira CouplingR-C≡CHAr-C≡C-R (C-C)Pd(0) catalyst, Cu(I) co-catalyst, Base
Buchwald-Hartwig AminationR¹R²NHAr-NR¹R² (C-N)Pd(0) catalyst, Ligand, Base

Stereoisomeric Analogues and Diastereomer Synthesis for Stereochemical Research

This compound is a chiral molecule due to the stereocenter at the C2 position of the propanoate chain. The synthesis of its specific stereoisomers is crucial for stereochemical research.

Enantioselective Synthesis: The synthesis of individual enantiomers, (R)- or (S)-ethyl 2-(2-fluorophenoxy)propanoate, is often achieved by employing a chiral starting material. For example, the Mitsunobu reaction provides a reliable method for coupling 2-fluorophenol (B130384) with either (S)- or (R)-ethyl lactate. nih.gov This approach allows for the direct formation of the desired enantiomer with high stereochemical purity.

Diastereomer Synthesis: Diastereomers can be synthesized by reacting an enantiomerically pure form of 2-(2-fluorophenoxy)propanoic acid with a chiral amine or alcohol, resulting in a product with two stereocenters. Alternatively, a racemic mixture of the propanoate can be reacted with a chiral molecule to create a mixture of diastereomers, which may then be separated chromatographically. The synthesis of succinimide (B58015) derivatives from N-phenylmaleimide has been shown to produce diastereotopic protons, highlighting the stereochemical complexity of such analogues. nih.gov

Bioisosteric Replacements of the Fluorine Atom and other Substituents

In the design of analogues of this compound, bioisosteric replacement is a key strategy employed to modulate physicochemical and biological properties. sci-hub.se Bioisosteres are substituents or groups with similar physical or chemical characteristics that impart comparable biological activities to a molecule. wikipedia.org This approach is widely used in medicinal chemistry to enhance desired properties such as potency, selectivity, and metabolic stability, or to reduce toxicity. sci-hub.sewikipedia.org

The fluorine atom at the ortho-position of the phenoxy ring is a primary target for bioisosteric replacement. Although often considered a hydrogen isostere, fluorine's properties are unique. sci-hub.se It is intermediate in size between hydrogen and a hydroxyl group's oxygen atom and is highly electronegative. sci-hub.se Replacing the 2-fluoro substituent with other halogens like chlorine or with different functional groups can significantly alter the molecule's electronic and steric profile. For instance, substituting fluorine with chlorine at the ortho-position would increase the steric bulk and modify the electronic properties, which can influence interaction with biological targets and affect reactivity in synthetic transformations.

Bioisosteric modifications are not limited to the fluorine atom. Other parts of the this compound scaffold can be altered to probe structure-activity relationships. Key areas for modification include:

The Phenoxy Oxygen: The ether linkage is a potential site for replacement. Substituting the oxygen with a sulfur atom to create a thioether linkage, or further oxidizing it to a sulfone, introduces significant changes in geometry, polarity, and hydrogen bonding capacity. nih.gov

The Propanoate Side Chain: The length and branching of the alkyl chain at the α-position to the carboxyl group are critical. Replacing the methyl group (from the propanoate moiety) with a hydrogen (to give an acetate) or a larger alkyl group can impact lipophilicity and steric interactions. nih.gov Research on related phenoxyalkanoic acids has shown that removing the α-methyl group entirely can abrogate biological activity in certain contexts. nih.gov

The Ethyl Ester: The ester group itself can be replaced with other functionalities that act as bioisosteres. A common replacement is an amide group, which can alter the molecule's hydrogen bonding potential and metabolic stability. wikipedia.org For example, the ester oxygen can be replaced with a nitrogen atom to form an amide, a modification known to increase the duration of action in some drugs by being less susceptible to hydrolysis. wikipedia.org

These replacements allow for a systematic exploration of the chemical space around the parent molecule, aiming to optimize its properties for a specific application.

Structure-Reactivity Relationships in Analogue Series

The relationship between the chemical structure of this compound analogues and their reactivity is a critical aspect of their chemical characterization and application. Modifications to the molecule's scaffold can profoundly influence its reactivity in various chemical transformations.

The nature and position of substituents on the aromatic ring play a significant role in the molecule's electrophilic and nucleophilic character. Electron-withdrawing groups, such as the fluorine atom in the parent compound or a substituted chlorine, enhance the electrophilic reactivity of the aromatic ring. This can be particularly relevant in coupling reactions. The position of the substituent is also crucial; ortho-substituted compounds may exhibit different reactivity compared to their meta- or para-substituted counterparts due to steric hindrance and through-space electronic effects.

Studies on related phenoxyacetate (B1228835) derivatives have provided insights into these relationships. For example, para-substituted derivatives often show superior reactivity in certain reactions compared to ortho-substituted ones due to reduced steric effects. The presence of additional electron-donating groups on the aromatic ring can increase the difference in lipophilicity when compared to a fluorinated analogue, while electron-withdrawing groups tend to lead to smaller differences. nih.gov

The reactivity of the ester functional group is another key area of study. The ethyl ester can undergo hydrolysis (saponification) to yield the corresponding carboxylic acid. nih.gov The rate of this reaction is influenced by the electronic nature of the phenoxy ring substituents. Electron-withdrawing groups can make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. The ester can also be converted to other functional groups, such as amides or hydrazides, through coupling reactions with the corresponding amines or hydrazines, typically after saponification to the carboxylic acid. nih.gov

The data below summarizes the general structure-reactivity trends observed in analogues of phenoxypropanoates based on published research findings.

Table 1: Effect of Aromatic Ring Substitution on Reactivity

Substituent at 2-Position Electronic Effect Influence on Reactivity
-F (Fluorine) Electron-withdrawing Enhances electrophilic character of the ring.
-Cl (Chlorine) Electron-withdrawing Similar to fluorine, enhances electrophilic reactivity.
-OH (Hydroxyl) Electron-donating May improve hydrogen bonding capabilities.

These structure-reactivity relationships are fundamental for guiding the synthesis of new analogues with desired chemical properties and for understanding their behavior in both chemical and biological systems.

Advanced Analytical Methodologies for Ethyl 2 2 Fluorophenoxy Propanoate

Chromatographic Techniques for Purity Assessment and Isomeric Separation

Chromatography is the cornerstone for analyzing Ethyl 2-(2-fluorophenoxy)propanoate, providing powerful tools for separating the compound from impurities and resolving its chiral forms.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound and related aryloxyphenoxy propanoate compounds. nih.gov Method development focuses on selecting the appropriate stationary phase, mobile phase composition, and detector to achieve optimal separation of the main component from any synthesis-related impurities or degradation products.

For compounds in this class, reversed-phase HPLC is commonly employed. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous component (like water with an acid additive such as trifluoroacetic acid to improve peak shape) and an organic solvent (such as acetonitrile (B52724) or methanol). Gradient elution is often preferred to resolve compounds with a range of polarities effectively. Validation of the HPLC method ensures its accuracy, precision, linearity, and sensitivity, which is crucial for routine quality control. For instance, the purity of related phenoxyacetate (B1228835) compounds has been successfully determined to be over 98% using HPLC. acs.org The analysis of the related (R)-2-(2-Fluorophenoxy)propanoic acid has been performed using a CHIRALPAK AD-H column, demonstrating the capability of HPLC for chiral separations as well. clockss.org

Interactive Table 1: Example HPLC Conditions for Analysis of Related Propanoic Acids

Parameter Condition Source
Column CHIRALPAK AD-H clockss.org
Mobile Phase i-PrOH/hexane/TFA (1/50/0.05) clockss.org
Flow Rate 0.75 mL/min clockss.org
Detection UV clockss.org
Application Chiral separation of 2-(2-Fluorophenoxy)propanoic acid clockss.org

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nih.govnotulaebotanicae.ro this compound, as an ester, possesses sufficient volatility for direct GC analysis or can be converted to more volatile derivatives if necessary. GC is particularly useful for quantifying volatile impurities that may not be easily detected by HPLC.

In practice, a capillary column with a non-polar or medium-polarity stationary phase is used. The method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (like helium or nitrogen) through the column. mdpi.com The separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. Flame Ionization Detection (FID) is a common detection method, offering high sensitivity for organic compounds. For example, GC has been used to analyze similar ester compounds like ethyl 2-(2-benzyl-4-methylphenoxy)propanoate. google.com

Supercritical Fluid Chromatography (SFC) for Chiral Separations

This compound is a chiral molecule, existing as two enantiomers. As different enantiomers can have distinct biological activities, their separation and quantification are critical. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to HPLC for chiral separations. selvita.comchromatographyonline.com

SFC typically uses supercritical carbon dioxide as the main mobile phase, often modified with a small amount of an organic solvent (a co-solvent or modifier) like methanol (B129727) or ethanol (B145695) to adjust polarity. shimadzu.com This mobile phase exhibits low viscosity and high diffusivity, allowing for faster separations and reduced solvent consumption compared to normal-phase HPLC. shimadzu.comnih.gov Chiral stationary phases (CSPs), such as those based on polysaccharide derivatives like amylose (B160209) or cellulose, are used to achieve enantiomeric resolution. southampton.ac.uk The technique has been successfully applied to separate the enantiomers of various complex molecules, demonstrating its utility for compounds like this compound. google.comgoogleapis.com The determination of enantiomeric excess for related structures is often confirmed using chiral SFC analysis. doi.org

Interactive Table 2: Typical SFC Parameters for Chiral Separation

Parameter Condition Source
Instrument Preparative SFC google.com
Column Chiralpak AD google.com
Mobile Phase CO2 / EtOH with 0.1% aq. NH3 google.com
Flow Rate 50 mL/min google.com
Detection UV (220 nm) google.com
Application Separation of enantiomers google.com

Hyphenated Techniques for On-line Analysis and Impurity Profiling

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for comprehensive analysis, providing structural information in addition to separation.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for impurity profiling and trace analysis. nih.gov It combines the separation power of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer. This is particularly valuable for detecting and identifying impurities at very low levels (trace analysis), which may not be possible with a standard UV detector. researchgate.net

In this method, after components are separated on the LC column, they are ionized (e.g., using electrospray ionization - ESI) and enter the mass spectrometer. The first mass analyzer selects a specific ion (the precursor ion), which is then fragmented in a collision cell. The second mass analyzer separates the resulting fragment ions (product ions), creating a unique "fingerprint" for the compound. nih.gov This fingerprint is highly specific and allows for confident identification of known impurities and characterization of unknown ones, even when they co-elute with other components or are present in a complex matrix. nih.govdoi.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile and semi-volatile components. mdpi.com It links the separation capabilities of GC with the detection power of mass spectrometry. As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer, where they are fragmented, typically by electron ionization (EI). The resulting mass spectrum provides a fragmentation pattern that is highly characteristic of the molecule's structure.

This technique is invaluable for identifying volatile impurities, residual solvents, or degradation products related to this compound. nih.gov By comparing the obtained mass spectra with established libraries (like the NIST library) or with the spectra of known standards, unknown peaks in the chromatogram can be identified with a high degree of confidence. sciex.comfrontiersin.org GC-MS has been widely applied for the analysis of volatile compounds in various fields, including the study of fluorinated organic compounds. acs.org

LC-NMR Coupling for Structural Elucidation of Minor Components

The on-line coupling of high-performance liquid chromatography with nuclear magnetic resonance spectroscopy (LC-NMR) is a powerful tool for analyzing and characterizing complex chemical mixtures without the need for isolating each component. researchgate.netnih.gov This technique is particularly valuable for identifying and elucidating the structures of minor components, such as process impurities or degradation products, in a sample of this compound. jpsbr.orgiosrphr.org

In a typical LC-NMR analysis, the sample is first subjected to HPLC separation. As the separated components elute from the column, they pass through a flow-cell within the NMR spectrometer. sumitomo-chem.co.jp This allows for the acquisition of NMR spectra for each individual component. Several modes of operation can be employed:

On-flow mode: The NMR spectrum is recorded as the sample continuously flows through the detector cell. This method is rapid and provides a two-dimensional plot of NMR signals against retention time. iosrphr.org

Stopped-flow mode: When a component of interest is detected (e.g., by a UV detector), the chromatographic flow is temporarily halted. The component is held stationary within the NMR flow-cell, allowing for longer acquisition times to record more sensitive and detailed spectra, including 2D NMR experiments (e.g., COSY, HSQC), which are essential for unambiguous structure elucidation. researchgate.net

Solid-Phase Extraction (SPE) Trapping: To overcome sensitivity issues, especially for very minor components, an intermediate trapping step can be used. The peak of interest is concentrated on a small SPE cartridge before being eluted with a fully deuterated solvent into the NMR probe. sumitomo-chem.co.jpresearchgate.net

For this compound, this technique can differentiate and identify isomers that might be indistinguishable by mass spectrometry alone. jpsbr.orgnih.gov For instance, positional isomers of the fluorine atom on the phenyl ring or isomers related to the propanoate side chain could be separated chromatographically and their precise structures confirmed by their unique ¹H and ¹⁹F NMR spectra. diva-portal.org The combination of LC-CD-NMR, which integrates a circular dichroism detector, can be particularly innovative for simultaneously analyzing stereoisomers and impurities without requiring analytical standards. sumitomo-chem.co.jpnih.gov

Table 1: Illustrative LC-NMR Data for Analysis of a Technical Grade this compound Sample

Peak No.Retention Time (min)Tentative IdentificationKey ¹H NMR Signals (δ, ppm) in Stopped-Flow Mode
18.5Impurity A (Positional Isomer)7.10-7.30 (m, 4H, Ar-H), 4.95 (q, 1H, -CH-), 4.20 (q, 2H, -CH₂-), 1.65 (d, 3H, -CH₃), 1.25 (t, 3H, -CH₃)
210.2This compound6.90-7.20 (m, 4H, Ar-H), 4.81 (q, 1H, -O-CH-), 4.18 (q, 2H, -O-CH₂-), 1.68 (d, 3H, -CH-CH₃), 1.21 (t, 3H, -CH₂-CH₃)
311.1Impurity B (Related Substance)7.05 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.15 (q, 2H, -CH₂-), 2.60 (t, 2H, -CH₂-CO), 1.20 (t, 3H, -CH₃)

Capillary Electrophoresis (CE) for Chiral Resolution and Purity Assessment

Capillary electrophoresis (CE) is a high-efficiency separation technique that is exceptionally well-suited for the chiral resolution of enantiomers. nih.gov For a chiral compound like this compound, assessing the enantiomeric purity is critical. CE, particularly in the mode of electrokinetic chromatography (EKC), offers rapid method development and high separation efficiency. nih.govmdpi.com

The direct approach to chiral separation by CE involves adding a chiral selector (CS) to the background electrolyte (BGE). mdpi.com For phenoxypropanoate compounds, cyclodextrins (CDs) and their derivatives are highly effective chiral selectors. mdpi.comchromatographyonline.com The principle of separation relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector. These complexes have different formation constants and/or mobilities, leading to different migration times for the two enantiomers and resulting in their separation. nih.gov

Table 2: Example CE Method Parameters and Results for Chiral Purity of this compound

ParameterCondition
CapillaryFused Silica, 50 µm i.d., 40 cm effective length
Background Electrolyte (BGE)50 mM Phosphate buffer, pH 3.5
Chiral Selector20 mM Heptakis-2,3,6-tri-O-methyl-β-cyclodextrin (TM-β-CD)
Voltage25 kV
Temperature25 °C
DetectionUV at 214 nm
Result
Migration Time (S-enantiomer)5.8 min
Migration Time (R-enantiomer)6.1 min
Resolution (Rs)> 1.5
Enantiomeric Purity (S-form)99.8%

Research Applications and Broader Scientific Context of Ethyl 2 2 Fluorophenoxy Propanoate

Role as a Key Synthetic Intermediate in Complex Molecule Synthesis

Ethyl 2-(2-fluorophenoxy)propanoate serves as a fundamental building block in the creation of more complex molecules, finding applications in both medicinal chemistry and materials science. Its structural features, including the fluorine atom, the phenoxy group, and the propanoate ester, provide multiple reaction sites for chemical modification.

Precursor to Diverse Chemical Scaffolds for Research

The molecular framework of this compound is a valuable starting point for the synthesis of a wide array of chemical scaffolds. These scaffolds are core structures upon which a variety of functional groups can be built, leading to the development of new compounds with potential applications in various research fields. spirochem.com

The synthesis of these diverse scaffolds often begins with the hydrolysis of the ester group in this compound to yield 2-(2-fluorophenoxy)propanoic acid. This carboxylic acid can then be coupled with various amines or alcohols to introduce new functionalities. For instance, it has been used in the synthesis of novel phenoxyacetamide inhibitors. nih.gov Additionally, the aromatic ring is susceptible to electrophilic substitution reactions, allowing for the introduction of further substituents.

The versatility of this compound as a precursor is highlighted by its use in the synthesis of more complex heterocyclic structures. For example, it has been a starting material for creating 2-substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazoles and 1,2,4-triazoles, which have been investigated for their anticonvulsant properties. nih.gov Another notable application is in the synthesis of Ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate, a fluoro analogue of quizalofop-ethyl. consensus.app

Table 1: Examples of Chemical Scaffolds Derived from this compound

Precursor CompoundResulting ScaffoldResearch Area
2-(2-Fluorophenoxy)propanoic acidPhenoxyacetamidesMedicinal Chemistry
This compound2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,3,4-oxadiazolesMedicinal Chemistry
This compound2-Substituted-5-[2-(2-fluorophenoxy)phenyl]-1,2,4-triazolesMedicinal Chemistry
This compoundEthyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoateAgrochemicals

Building Block for Advanced Materials Science Research

In the field of materials science, this compound and its derivatives are explored for the creation of advanced materials with specific properties. The presence of the fluorine atom can impart unique characteristics such as increased thermal stability, chemical resistance, and altered electronic properties to polymers and other materials.

While direct polymerization of this compound is not commonly reported, its derivatives, particularly the corresponding carboxylic acid or acid chloride, can be used as monomers in polymerization reactions. For example, they can be incorporated into polyesters or polyamides. The resulting polymers may exhibit liquid crystalline properties, making them suitable for applications in displays and optical films. Research has been conducted on ferroelectric liquid crystals bearing dilactate side chains, which are structurally related to this compound. tandfonline.com

Investigation of Molecular Recognition and Interactions

The study of how molecules recognize and interact with each other is a fundamental aspect of chemistry. This compound, due to its specific chemical features, serves as a useful model compound for investigating these interactions at a molecular level.

Ligand-Protein Binding Studies (Purely chemical interaction studies, not biological efficacy)

In the context of medicinal chemistry and drug design, understanding the non-covalent interactions between a small molecule (ligand) and a protein is crucial. While this article does not delve into biological efficacy, the chemical interactions of compounds like this compound with proteins are a subject of study. The fluorine atom can participate in hydrogen bonding and other electrostatic interactions, and the aromatic ring can engage in π-stacking with aromatic amino acid residues in a protein's binding site. nih.gov

Researchers use techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, along with computational modeling, to study these interactions in detail. For example, docking studies are performed to predict the binding mode and affinity of a ligand to a protein target. nih.gov The insights gained from studying the binding of simpler molecules like this compound can inform the design of more complex and potent ligands.

Supramolecular Chemistry Applications

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent intermolecular forces. frontiersin.org The principles of molecular recognition are central to this field. This compound and its derivatives can act as guests in host-guest complexes with macrocyclic hosts like cyclodextrins, calixarenes, and cucurbiturils. nih.gov

The formation of these host-guest complexes is driven by a combination of factors, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. The study of these complexes provides valuable information about the nature and strength of non-covalent interactions. The insights gained can be applied to the development of new materials, sensors, and drug delivery systems. nih.gov

Principles of Green Chemistry in the Lifecycle of the Compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mlsu.ac.inresearchgate.net These principles are increasingly being applied to the entire lifecycle of chemical compounds, from their synthesis to their ultimate fate in the environment.

The synthesis of this compound can be evaluated based on green chemistry metrics such as atom economy and the use of environmentally benign solvents and reagents. Traditional methods for its synthesis might involve the use of hazardous reagents and produce significant waste. nih.gov Green chemistry approaches seek to develop alternative synthetic routes that are more sustainable. semanticscholar.org This can include the use of catalytic methods, which reduce the amount of reagents needed, and the use of safer solvents or even solvent-free conditions. researchgate.net

Furthermore, the biodegradability and environmental fate of this compound and its derivatives are important considerations. The presence of the fluorine atom can sometimes increase the persistence of a compound in the environment. acs.org Research in this area focuses on understanding the degradation pathways of such compounds and designing new molecules that are more readily broken down into harmless substances after their intended use. semanticscholar.org The development of enzymatic synthesis methods is one such approach to create more sustainable chemical processes. google.com

Theoretical Frameworks for Predicting Reactivity, Selectivity, and Synthetic Routes

The prediction of chemical behavior through computational means has become an indispensable tool in modern chemistry, offering insights that can guide experimental work, saving time and resources. For a molecule like this compound, various theoretical frameworks can be employed to forecast its reactivity, the selectivity of its reactions, and potential pathways for its synthesis. These models range from quantum mechanical calculations that probe electronic structure to data-driven algorithms that predict entire synthetic routes.

Quantum Mechanical Approaches for Reactivity and Selectivity

Quantum mechanics provides the fundamental principles to calculate the electronic structure of molecules, which in turn governs their reactivity and selectivity. Methods like Density Functional Theory (DFT) are particularly powerful for molecules of this size.

Density Functional Theory (DFT) DFT is a computational method that calculates the electronic structure of a molecule to determine its ground-state energy and electron density. From these fundamental properties, a wealth of information about reactivity can be derived. For a compound such as this compound, a DFT analysis would typically involve geometry optimization to find the most stable three-dimensional structure. nih.govresearchgate.net

Key parameters derived from DFT that predict reactivity include:

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across a molecule. nih.govresearchgate.net For this compound, an MEP map would show regions of negative potential (electron-rich) around the oxygen atoms of the ester and ether groups, as well as the fluorine atom, indicating likely sites for electrophilic attack. Regions of positive potential (electron-poor) would highlight sites susceptible to nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the interactions between filled and vacant orbitals within the molecule. This can reveal hyperconjugative interactions that contribute to molecular stability and can help quantify the charge on each atom (Mulliken population analysis), further refining predictions of reactive sites. nih.govresearchgate.net

The following table illustrates the type of data that would be generated from a hypothetical DFT study on this compound, which is crucial for predicting its reactivity.

ParameterHypothetical Calculated ValueImplication for Reactivity
HOMO Energy-7.5 eVIndicates electron-donating capability (nucleophilic sites)
LUMO Energy-0.8 eVIndicates electron-accepting capability (electrophilic sites)
HOMO-LUMO Gap6.7 eVSuggests moderate kinetic stability
Dipole Moment2.5 DIndicates overall molecular polarity
Mulliken Charge on Carbonyl C+0.65Suggests a primary site for nucleophilic attack
Mulliken Charge on Phenoxy O-0.58Suggests a site for electrophilic attack or protonation

Predicting Selectivity DFT calculations can also predict the selectivity of reactions, such as regioselectivity in aromatic substitutions. By calculating the energies of the intermediate structures (e.g., sigma complexes) for substitution at different positions on the fluorophenoxy ring, one can determine the most likely reaction pathway. mdpi.com The presence of the fluorine atom and the propanoate side chain will electronically influence the aromatic ring, and computational models can quantify this directing effect. researchgate.net For instance, the model could predict whether an incoming electrophile would preferentially add to the ortho, meta, or para position relative to the existing substituents by comparing the activation energies for each pathway.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models are statistical methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. vdoc.pubmdpi.com For compounds in the aryloxyphenoxypropionate class, QSAR is often used to predict herbicidal activity. mdpi.commdpi.com

The process involves:

Descriptor Calculation: A large number of molecular descriptors (e.g., topological, electronic, steric) are calculated for a set of related molecules with known activities.

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a model that correlates a subset of these descriptors with the observed activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal and external validation sets of compounds. ethz.ch

For this compound, a QSAR model could be developed to predict its herbicidal potency or its rate of hydrolysis. nih.gov The model would use descriptors that quantify its structural features, such as its size, shape, lipophilicity (logP), and electronic properties derived from quantum calculations.

Descriptor TypeExample DescriptorRelevance to Reactivity/Activity
Electronic Dipole Moment, Atomic ChargesGoverns electrostatic interactions with biological targets.
Steric Molecular Volume, Surface AreaInfluences how the molecule fits into an enzyme's active site.
Topological Connectivity IndicesEncodes information about the branching and shape of the molecule.
Lipophilic LogP (Octanol-Water Partition)Relates to the molecule's ability to cross biological membranes.

Computational Retrosynthesis and Synthesis Planning

Predicting a viable synthetic route for a target molecule is a complex challenge that is increasingly being addressed by computer-aided synthesis design. mit.edufrontiersin.org These programs use databases of known chemical reactions and sophisticated algorithms to propose retrosynthetic disconnections.

Retrosynthesis Software Software platforms use a rule-based approach, often augmented with machine learning, to identify potential bond disconnections in the target molecule that correspond to reliable chemical reactions. walisongo.ac.id For this compound, a retrosynthetic analysis might suggest the following key disconnections:

Ester Bond Disconnection: Breaking the ester linkage to propose a synthesis from 2-(2-fluorophenoxy)propanoic acid and ethanol (B145695).

Ether Bond Disconnection (Williamson Ether Synthesis): Disconnecting the ether bond to suggest a reaction between an ethyl 2-bromopropanoate (B1255678) and 2-fluorophenol (B130384).

The software evaluates the feasibility of each proposed step based on a vast library of reaction precedents. walisongo.ac.id It can score potential routes based on factors like predicted yield, atom economy, and the commercial availability of starting materials. This allows chemists to explore a wide range of synthetic possibilities before committing to laboratory work.

Target MoleculeRetrosynthetic DisconnectionProposed PrecursorsCorresponding Forward Reaction
This compoundC(O)-O Bond (Ester)2-(2-fluorophenoxy)propanoic acid + EthanolFischer Esterification
This compoundAryl-O Bond (Ether)2-Fluorophenol + Ethyl 2-bromopropanoateWilliamson Ether Synthesis

These theoretical frameworks provide a powerful, multi-faceted approach to understanding and predicting the chemical nature of this compound, from its fundamental electronic properties to its potential synthesis, guiding the efficient design of new research and applications.

Q & A

Advanced Question: How can computational methods (e.g., DFT) predict intermediates and optimize reaction pathways for this ester?

Answer: Density Functional Theory (DFT) can model transition states and identify rate-limiting steps. For example:

  • Protonation Sites : Fluorine’s electron-withdrawing effect stabilizes intermediates, reducing activation energy for esterification .
  • Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on nucleophilic attack, guiding solvent selection .
    Experimental validation via in-situ IR or NMR monitors intermediate formation .

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR : 19F^{19}\text{F} NMR confirms fluorophenoxy substitution (δ ≈ -115 ppm vs CFCl3_3). 1H^{1}\text{H} NMR distinguishes ethyl ester protons (δ 1.2–1.4 ppm for CH3_3, δ 4.1–4.3 ppm for OCH2_2) .
  • IR : C=O stretch at ~1740 cm1^{-1} and C-F stretch at 1220–1150 cm1^{-1} .
  • MS : Molecular ion [M+^+] at m/z 226 and fragment ions (e.g., m/z 123 for fluorophenoxy loss) .

Advanced Question: How does X-ray crystallography resolve conformational isomerism in this compound?

Answer: Single-crystal X-ray diffraction reveals:

  • Dihedral Angles : The fluorophenyl and ester groups adopt a near-planar conformation (angle <10°), minimizing steric hindrance .
  • Packing Effects : Fluorine’s electronegativity influences hydrogen-bonding networks with adjacent molecules .

Basic Question: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; airborne concentrations should not exceed 1 ppm .
  • Spill Management : Absorb with vermiculite and dispose as halogenated waste .

Advanced Question: How does photodegradation under UV light inform storage and waste treatment?

Answer: UV irradiation (254 nm) cleaves the ester bond, producing 2-fluorophenol and propanoic acid derivatives. Key findings:

  • Half-life : ~4 hours in aqueous solutions (pH 7), accelerated by TiO2_2 photocatalysts .
  • Byproducts : Monitor via LC-MS for toxic intermediates (e.g., fluorinated quinones) .

Basic Question: What are the primary applications of this compound in medicinal chemistry?

Answer:

  • Prodrug Design : The ethyl ester enhances lipophilicity, improving cellular uptake of fluorophenoxy-containing drugs .
  • Enzyme Inhibition : Acts as a scaffold for acetylcholinesterase inhibitors, with IC50_{50} values in the µM range .

Advanced Question: How do structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Answer:

  • Fluorine Position : 2-F substitution increases metabolic stability vs. 3- or 4-F isomers .
  • Ester Linkers : Replacing ethyl with tert-butyl improves plasma half-life by 30% in murine models .

Basic Question: How can conflicting NMR data from different labs be reconciled?

Answer:

  • Deuterated Solvent Effects : CDCl3_3 vs. DMSO-d6_6 shifts proton signals by up to 0.3 ppm .
  • Impurity Profiling : Trace moisture or acidic residues may broaden peaks; dry samples over molecular sieves .

Advanced Question: What role do dynamic NMR and variable-temperature studies play in resolving rotational barriers?

Answer: VT-NMR (25–60°C) quantifies energy barriers (ΔG‡) for ester group rotation. For this compound, ΔG‡ ≈ 45 kJ/mol, indicating restricted rotation due to fluorophenoxy steric effects .

Basic Question: What chromatographic methods validate purity (>98%)?

Answer:

  • HPLC : C18 column, mobile phase = 60:40 acetonitrile/water (0.1% TFA), retention time ~8.2 min .
  • GC-MS : He carrier gas, splitless injection; purity confirmed by single peak .

Advanced Question: How does chiral HPLC separate enantiomers for pharmacokinetic studies?

Answer: Chiralpak AD-H column with hexane/isopropanol (90:10) resolves (R)- and (S)-enantiomers (α = 1.12). Pharmacokinetic data show (R)-enantiomer has 2x higher AUC in rats .

Basic Question: What metabolic pathways are predicted in vivo?

Answer:

  • Phase I : Ester hydrolysis by carboxylesterases to 2-(2-fluorophenoxy)propanoic acid .
  • Phase II : Glucuronidation of the carboxylic acid metabolite .

Advanced Question: How do isotopic labeling (18O^{18}\text{O}18O, 2H^{2}\text{H}2H) track metabolic fate?

Answer: 18O^{18}\text{O}-labeling in the ester group confirms hydrolysis via stable isotope ratio mass spectrometry (SIRMS). 2H^{2}\text{H}-labeling in the fluorophenyl ring traces biliary excretion .

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